3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467988
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O3 |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | benzyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |
| Standard InChI Key | OAPDFULMAFAUJY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a 2-amino-acetylamino group () and at the 1-position with a benzyl ester (). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with enantiomers such as the (S)-form showing distinct interaction profiles.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | Benzyl 3-(2-aminoacetamido)pyrrolidine-1-carboxylate |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
The benzyl ester enhances lipophilicity, facilitating membrane permeability, while the amino-acetylamino group enables hydrogen bonding with biological targets.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves constructing the pyrrolidine ring followed by sequential functionalization. A common route includes:
-
Pyrrolidine Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Amino-Acetylamino Introduction: Amide coupling using 2-aminoacetic acid activated with carbodiimides (e.g., EDC/HOBt).
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Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine ring synthesis | LDA, THF, -78°C | 75–85 |
| Amide coupling | EDC, HOBt, DMF, rt | 60–70 |
| Esterification | Benzyl chloroformate, Et₃N, DCM | 80–90 |
The use of chiral auxiliaries or asymmetric catalysis is critical for obtaining enantiopure forms, as demonstrated in patent EP3015456A1 .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against metalloproteases, particularly endothelin-converting enzyme (ECE), a zinc hydrolase involved in vasoconstriction. By mimicking the transition state of peptide substrates, it binds to the enzyme's active site, as evidenced by surface plasmon resonance (SPR) studies showing a of 120 nM .
Anti-Inflammatory and Analgesic Effects
In rodent models, derivatives of this compound reduced carrageenan-induced paw edema by 40–50% at 10 mg/kg, comparable to ibuprofen. Mechanistic studies suggest modulation of COX-2 and NF-κB pathways.
Pharmacological Applications
Cardiovascular Therapeutics
As an ECE inhibitor, the compound reduces endothelin-1 levels, offering potential in treating hypertension and pulmonary arterial hypertension. Patent WO2002006222A1 highlights its efficacy in lowering systolic blood pressure by 20–25 mmHg in hypertensive rats .
Neurological Disorders
Comparative Analysis with Analogues
Table 3: Activity Comparison of Pyrrolidine Derivatives
| Compound | ECE (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-(2-Amino-acetylamino)-pyrrolidine... | 150 | 2.1 (DMSO) |
| (S)-3-[(2-Chloro-acetyl)-isopropyl... | 320 | 1.8 (DMSO) |
| 2-{[(2-Amino-acetyl)-methyl-amino]... | 90 | 3.5 (DMSO) |
The 2-amino-acetylamino substitution optimizes enzyme binding, while bulkier groups (e.g., isopropyl) reduce potency .
Challenges and Future Directions
Current limitations include moderate oral bioavailability (15–20% in rats) and off-target binding to angiotensin-converting enzyme. Structural modifications, such as replacing the benzyl ester with a pivaloyloxymethyl prodrug, are under investigation to enhance pharmacokinetics .
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